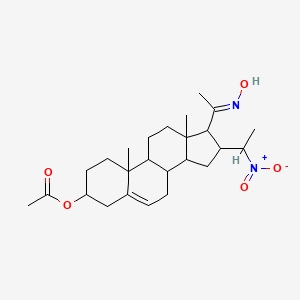![molecular formula C20H28BrNO3 B6026464 4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)
4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate (referred to as TBCO) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TBCO is a derivative of cyclohexanone and has a bromophenylamino group attached to it.
Wissenschaftliche Forschungsanwendungen
TBCO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TBCO has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, TBCO has been used as a building block for the synthesis of novel polymers and materials. In catalysis, TBCO has been used as a ligand for the synthesis of new catalysts.
Wirkmechanismus
The mechanism of action of TBCO is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are involved in inflammation and pain. TBCO has been shown to selectively inhibit COX-2, which is the isoform of COX that is responsible for inflammation and pain.
Biochemical and Physiological Effects
TBCO has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe candidate for the development of new drugs. TBCO has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TBCO is its low toxicity profile, which makes it a potentially safe candidate for the development of new drugs. However, one limitation of TBCO is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of TBCO. One direction is the development of new drugs based on TBCO for the treatment of inflammatory and pain-related conditions. Another direction is the synthesis of new materials and polymers based on TBCO for various applications. Finally, the use of TBCO as a ligand for the synthesis of new catalysts is an area of future research.
Synthesemethoden
The synthesis of TBCO involves a multi-step process that starts with the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of sodium hydroxide to form tert-butyl cyclohexanol. This is then reacted with 4-bromophenylhydrazine in the presence of acetic acid to form 4-tert-butylcyclohexyl hydrazine. The final step involves the reaction of 4-tert-butylcyclohexyl hydrazine with 4-oxobutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form TBCO.
Eigenschaften
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO3/c1-20(2,3)14-4-10-17(11-5-14)25-19(24)13-12-18(23)22-16-8-6-15(21)7-9-16/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHFKKMQCDUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)


![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6026423.png)
![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
![5-methyl-3-(4-methylphenyl)-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6026436.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6026447.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)

![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)
